molecular formula C17H12N4O5S B2947348 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide CAS No. 391220-50-1

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

Cat. No.: B2947348
CAS No.: 391220-50-1
M. Wt: 384.37
InChI Key: RCUYDVSYSDYTJD-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring and a 2,4-dinitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. For this compound, the specific reactants would be 4-methylphenylthiourea and 2,4-dinitrobenzoyl chloride. The reaction is usually carried out under reflux conditions to yield the desired thiazole derivative .

Chemical Reactions Analysis

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)14-9-27-17(18-14)19-16(22)13-7-6-12(20(23)24)8-15(13)21(25)26/h2-9H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUYDVSYSDYTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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